Tubulysin E
Overview
Description
Tubulysin E is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000. Tubulysins have shown potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulysin E involves complex multi-step processes. One common method is the total synthesis approach, which includes the assembly of the tetrapeptide backbone followed by the introduction of various side chains. The synthesis typically involves the use of protecting groups to ensure the correct sequence and structure of the peptide. Key steps include coupling reactions, deprotection steps, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining it from natural sources. advances in synthetic chemistry have allowed for the development of scalable synthetic routes. These methods often involve the use of automated peptide synthesizers and high-throughput purification techniques to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Tubulysin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Tubulysin E has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and modification.
Biology: It is used to study the mechanisms of cell division and the effects of antimitotic agents.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of drug-resistant cancers. .
Mechanism of Action
Tubulysin E exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, this compound prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism makes it highly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tubulysin E include other members of the tubulysin family, such as tubulysin A, B, C, and D. Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .
Uniqueness
This compound is unique due to its potent antiproliferative activity and its ability to overcome drug resistance in cancer cells. Its structure allows for the formation of various derivatives, making it a versatile compound for research and development .
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXESXDPXDGRK-CAPJTEJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N5O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-58-8 | |
Record name | Tubulysin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBULYSIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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